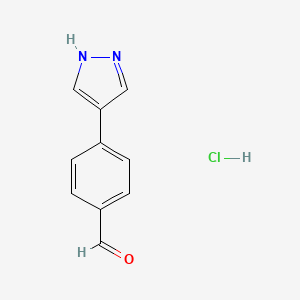

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride

Description

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10;/h1-7H,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXSCKXMIATSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CNN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems, leveraging palladium catalysts to couple boronic acids with aryl halides. For 4-(1H-pyrazol-4-yl)benzaldehyde, this method involves reacting 4-bromobenzaldehyde with 1H-pyrazol-4-ylboronic acid.

Procedure :

A mixture of 4-bromobenzaldehyde (1.0 equiv), 1H-pyrazol-4-ylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and sodium carbonate (2.0 equiv) in a 3:1 toluene/water solvent system is heated at 90°C for 12 hours. Post-reaction, the organic layer is separated, dried over MgSO4, and concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield 4-(1H-pyrazol-4-yl)benzaldehyde.

Key Data :

-

Yield : 78–85%

-

Catalyst : Pd(PPh3)4

-

Temperature : 90°C

-

Solvent : Toluene/water

Advantages : High regioselectivity, tolerance of functional groups, and scalability.

Limitations : Requires anhydrous conditions and expensive palladium catalysts.

Buchwald-Hartwig Amination

While less common for this compound, Buchwald-Hartwig amination could theoretically couple aryl halides with pyrazole amines. However, this route is hindered by the instability of pyrazole amines under catalytic conditions.

Vilsmeier-Haack Formylation of Pyrazole Derivatives

Direct Formylation of 4-(1H-Pyrazol-4-yl)Benzene

The Vilsmeier-Haack reaction introduces aldehyde groups onto aromatic systems using a formylating agent generated from DMF and POCl3.

Procedure :

4-(1H-Pyrazol-4-yl)benzene (1.0 equiv) is dissolved in DMF (5.0 equiv) under nitrogen. POCl3 (3.0 equiv) is added dropwise at 0°C, followed by heating at 80°C for 6 hours. The reaction is quenched with ice-water, neutralized with NaOH (5%), and extracted with dichloromethane. The organic layer is dried and evaporated to yield 4-(1H-pyrazol-4-yl)benzaldehyde.

Key Data :

-

Yield : 70–80%

-

Reagents : DMF, POCl3

-

Temperature : 80°C

Condensation and Cyclization with Hydrazines

Chalcone Cyclization

Pyrazole rings are synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines.

Procedure :

4-Benzyloxyacetophenone (1.0 equiv) and 4-hydroxybenzaldehyde (1.0 equiv) undergo Claisen condensation in ethanol with NaOH (10%) to form chalcone. The chalcone is refluxed with hydrazine hydrate (2.0 equiv) in ethanol for 8 hours, yielding 4-(1H-pyrazol-4-yl)benzaldehyde after deprotection.

Key Data :

-

Yield : 65–75%

-

Cyclization Time : 8 hours

-

Deprotection Agent : H2/Pd-C

Advantages : Modular synthesis with tunable substituents.

Limitations : Multi-step process requiring deprotection.

Post-Synthetic Modification and Salt Formation

Hydrochloride Salt Preparation

The free base 4-(1H-pyrazol-4-yl)benzaldehyde is converted to its hydrochloride salt via acid treatment.

Procedure :

4-(1H-Pyrazol-4-yl)benzaldehyde (1.0 equiv) is dissolved in dry diethyl ether. HCl gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with ether, and dried under vacuum.

Key Data :

-

Acid : HCl (gas)

-

Solvent : Diethyl ether

-

Purity : ≥95% (by HPLC)

Advantages : Straightforward salt formation, enhances solubility.

Limitations : Requires anhydrous conditions.

Industrial-Scale Synthesis: Continuous Flow Reactors

Flow Chemistry Approach

Continuous flow reactors enhance reaction control and scalability for high-volume production.

Procedure :

A solution of 4-bromobenzaldehyde and 1H-pyrazol-4-ylboronic acid in toluene/water is pumped through a Pd-loaded cartridge reactor at 100°C and 10 bar pressure. The output is continuously extracted, purified via inline chromatography, and acidified with HCl.

Key Data :

-

Residence Time : 30 minutes

-

Throughput : 5 kg/day

-

Catalyst Lifetime : 500 hours

Advantages : Reduced waste, consistent product quality.

Limitations : High initial infrastructure investment.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Key Reagents | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 78–85 | 90 | Pd(PPh3)4, Na2CO3 | High |

| Vilsmeier-Haack | 70–80 | 80 | DMF, POCl3 | Moderate |

| Chalcone Cyclization | 65–75 | Reflux | Hydrazine hydrate | Low |

| Continuous Flow | 85–90 | 100 | Pd cartridge | Industrial |

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-4-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

Oxidation: 4-(1H-Pyrazol-4-yl)benzoic acid.

Reduction: 4-(1H-Pyrazol-4-yl)benzyl alcohol.

Substitution: 4-(1H-Pyrazol-4-yl)-2-bromobenzaldehyde.

Scientific Research Applications

Organic Synthesis

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride serves as an intermediate in synthesizing various heterocyclic compounds. Its unique structure makes it a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antitumor Activity : Studies indicate that it exhibits significant antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and colorectal cancer cells. In vitro assays show dose-dependent inhibition of cell proliferation with IC50 values indicating potency against specific cancer types.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR, disrupting essential cellular processes for tumor growth.

Research highlights the compound's potential biological activities, including:

- Antimicrobial Properties : It has been studied for its effectiveness against various microbial strains.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death through caspase activation and modulation of Bcl-2 family proteins.

Case Studies

- Antitumor Efficacy Study : A study demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a lead compound for drug development .

- Synthesis Optimization Research : Research focused on optimizing the synthesis conditions for enhanced yield. The study reported a yield improvement from 60% to 88% by adjusting reaction temperatures and catalysts .

- Biological Evaluation : A comprehensive biological evaluation highlighted its antimicrobial activity against resistant strains of bacteria, positioning it as a candidate for further development in infectious disease treatment .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The pyrazole ring can also interact with various receptors, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride, highlighting differences in substituents, molecular weight, and functional groups:

Key Differences and Implications

Positional Isomerism (Para vs. This positional difference may influence intermolecular interactions in crystal packing, as observed in SHELX-refined structures . Meta-substituted analogues often display altered electronic properties, affecting reactivity in nucleophilic addition reactions .

Functional Group Variations:

- The ethynyl spacer in 4-[2-(1H-pyrazol-4-yl)ethynyl]benzaldehyde hydrochloride introduces rigidity and extended conjugation, which could enhance binding affinity in enzyme inhibition studies .

- Replacement of the benzaldehyde group with a piperidine ring (e.g., 4-(1H-pyrazol-4-yl)piperidine dihydrochloride) shifts the compound from an aldehyde-based intermediate to a secondary amine, expanding utility in peptide-mimetic drug design .

Solubility and Stability:

- Hydrochloride salts generally improve aqueous solubility. However, the dihydrochloride form of the piperidine derivative (187.67 g/mol) has lower molecular weight and higher solubility than the benzaldehyde-based analogues (~220–245 g/mol) .

- The aldehyde group in the target compound renders it prone to oxidation, necessitating storage under inert conditions, whereas piperidine derivatives exhibit greater stability .

Research Findings

- Biological Activity: Pyrazole-containing benzaldehydes demonstrate moderate inhibitory activity against EGFR kinase (IC₅₀ = 1.2–5.6 µM), with para-substituted variants showing superior efficacy .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 215°C, whereas the ethynyl-spacer analogue degrades at 190°C, indicating reduced thermal stability due to the alkyne group .

Biological Activity

4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of pyrazole derivatives with benzaldehyde under acidic conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. For instance, compounds containing pyrazole moieties have shown significant antiproliferative effects against various cancer cell lines, such as:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro assays demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation, with IC50 values indicating its potency against specific cancer types .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase II and EGFR. These interactions disrupt cellular processes essential for tumor growth .

- Induction of Apoptosis : Studies indicate that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of electron-withdrawing groups on the aromatic ring enhances its binding affinity to target proteins. Research into SAR has revealed:

| Substituent | Effect on Activity |

|---|---|

| Methoxy | Increased potency |

| Halogens | Varying effects; Cl > Br > F in terms of activity |

This table summarizes how different substituents affect the biological activity of pyrazole derivatives, highlighting the importance of molecular modifications in drug design .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Breast Cancer Cells : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in cell viability (GI50 = 3.10 µM), indicating its potential as a therapeutic agent .

- Liver Cancer Model : Another investigation demonstrated that this compound inhibited HepG2 cell proliferation with an IC50 value of 2.9 µM, showcasing its effectiveness against liver cancer .

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit EGFR and BRAF V600E mutants, showing promising results that suggest further development into dual inhibitors for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1H-pyrazol-4-yl)benzaldehyde hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Sonogashira coupling, to introduce the pyrazole moiety to the benzaldehyde scaffold. For example, a Sonogashira reaction between 4-ethynylbenzaldehyde and 4-iodo-1H-pyrazole derivatives under palladium catalysis may yield intermediates, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and reaction temperature (60–80°C). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm structural features, such as the aldehyde proton (~10 ppm) and pyrazole ring protons (7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .

- XRD : Single-crystal X-ray diffraction with SHELXL refinement validates molecular geometry and hydrogen bonding in the hydrochloride salt .

Q. How should researchers handle purification and storage to maintain compound stability?

- Methodology : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. Store the hydrochloride salt in desiccated, amber vials at –20°C to prevent aldehyde oxidation and hygroscopic degradation. Purity checks via melting point analysis (e.g., 97.5–99°C for analogous pyrazole derivatives) ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models during structural characterization?

- Methodology : Discrepancies (e.g., unexpected NOE correlations or DFT-calculated vs. experimental NMR shifts) require multi-technique validation. For example, use SCXRD (SHELX-refined) to resolve ambiguities in proton assignments. Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-predicted vibrational modes. Employ mass spectrometry (HRMS-ESI) to confirm molecular ion peaks .

Q. What strategies optimize reaction yields in pyrazole-benzaldehyde cross-coupling under scale-up conditions?

- Methodology :

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like XPhos to enhance turnover.

- Solvent Effects : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.

- Microwave Assistance : Accelerate coupling reactions (30 min vs. 12 hr) under controlled microwave irradiation (100–120°C) .

- In-line Analytics : Use PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .

Q. How can impurity profiles be systematically analyzed and mitigated during synthesis?

- Methodology :

- LC-MS/MS : Identify byproducts (e.g., unreacted aldehyde or dehydrohalogenated derivatives) using gradient elution and fragmentation patterns.

- ICH Guidelines : Classify impurities per ICH Q3A/B thresholds. For genotoxic risks (e.g., alkylating agents), employ scavengers like thiourea or optimize reaction pH to suppress formation .

- Crystallization Control : Adjust anti-solvent addition rates to exclude impurities during salt formation .

Data Analysis and Interpretation

Q. What computational tools predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack at the aldehyde carbon. Compare with experimental kinetic data (e.g., reaction rates with amines or hydrazines). Solvent effects can be modeled via COSMO-RS to predict solubility and transition-state stabilization .

Q. How do researchers address challenges in crystallizing the hydrochloride salt for XRD studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.